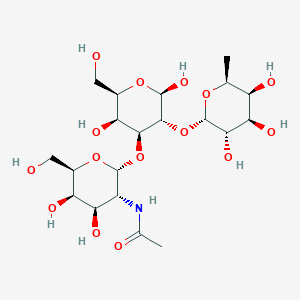
blood group A trisaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blood group A trisaccharide is a carbohydrate molecule that represents the minimal terminal fragment of all blood group A antigens. It plays a crucial role in blood cell recognition and blood group compatibility. The structure of this compound consists of a central β-galactose residue glycosylated with α-fucose at O-2 and α-galactosamine at O-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of blood group A trisaccharide involves several steps, including the use of glycosyl donors and protecting groups to ensure stereoselective formation of the desired glycosidic bonds. One common method employs a 2-azido-2-deoxy-selenogalactoside glycosyl donor, which is protected with 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) groups. This approach allows for efficient and stereoselective α-glycosylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis and enzymatic glycosylation to produce the trisaccharide in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Blood group A trisaccharide undergoes various chemical reactions, including glycosylation, deprotection, and biotinylation. These reactions are essential for modifying the trisaccharide for use in biochemical studies and biomedical applications .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyl donors such as 2-azido-2-deoxy-selenogalactoside with protecting groups.
Deprotection: Involves the removal of protecting groups using reagents like trifluoroacetic acid or hydrogenation.
Biotinylation: Achieved using biotin derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include the fully deprotected this compound and its biotinylated derivatives, which are used in various biochemical assays .
Scientific Research Applications
Blood group A trisaccharide has numerous scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Serves as a hapten to test the carbohydrate specificities of plant and mammalian lectins.
Medicine: Plays a role in blood transfusion and organ transplantation by ensuring blood group compatibility.
Industry: Utilized in the development of new biomedical technologies and diagnostic assays.
Mechanism of Action
The mechanism of action of blood group A trisaccharide involves its interaction with specific antibodies and lectins. The trisaccharide’s structure allows it to bind to these proteins, facilitating blood cell recognition and compatibility. The molecular targets include antibodies against the A antigen, which are commercially available for use in various assays .
Comparison with Similar Compounds
Blood group A trisaccharide is unique due to its specific glycosylation pattern. Similar compounds include:
Blood group B trisaccharide: Differing by the presence of a galactose residue instead of N-acetylgalactosamine.
Blood group H disaccharide: Lacking the additional glycosylation at O-3.
These compounds share structural similarities but differ in their specific glycosylation patterns, which determine their antigenic properties and biological functions .
Properties
Molecular Formula |
C20H35NO15 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-5-10(25)14(29)15(30)20(32-5)36-17-16(12(27)8(4-23)33-18(17)31)35-19-9(21-6(2)24)13(28)11(26)7(3-22)34-19/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
HUMHYXGDUOGHTG-NCTIFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


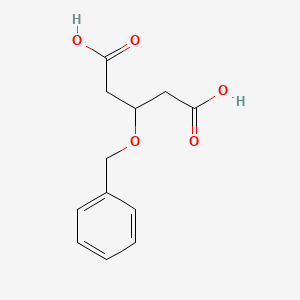
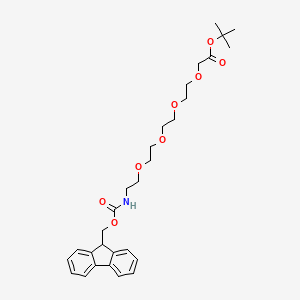
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
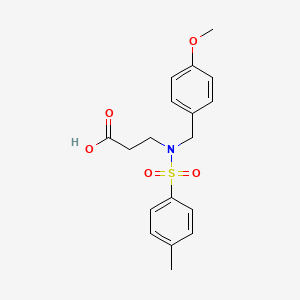




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

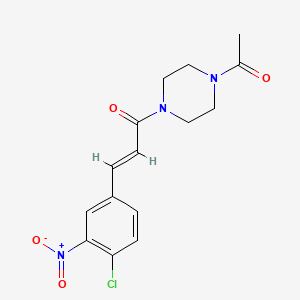
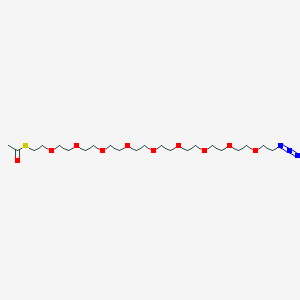
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
